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Compound of Interest

Compound Name:

3-[(4-

Formylphenoxy)methyl]benzonitril

e

CAS No.: 229309-18-6

Cat. No.: B1318637 Get Quote

Abstract
This guide details the synthesis, handling, and application of 3-[(4-
Formylphenoxy)methyl]benzonitrile (CAS: Analogous to 21962-45-8 derivatives), a versatile

biaryl ether intermediate. Characterized by a dual-pharmacophore structure—containing a

lipophilic benzonitrile "head" and a reactive aldehyde "tail"—this molecule serves as a critical

linchpin in the synthesis of kinase inhibitors, anti-inflammatory agents (benzoxaborole

analogs), and GPCR modulators. This document provides a validated protocol for its synthesis

via Williamson etherification and demonstrates its utility in generating diversity-oriented libraries

via reductive amination.
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Property Detail

Chemical Name 3-[(4-Formylphenoxy)methyl]benzonitrile

Functional Class Biaryl Ether / Aromatic Nitrile / Benzaldehyde

Molecular Formula C₁₅H₁₁NO₂

Molecular Weight 237.26 g/mol

Key Functionalities

Nitrile (-CN): Metabolic blocker, H-bond

acceptor, precursor to

tetrazoles/amides.Aldehyde (-CHO): Handle for

reductive amination, Wittig olefination, or

oxidation.

Solubility
Soluble in DMSO, DMF, DCM, Ethyl Acetate;

Sparingly soluble in water.

Strategic Utility in Drug Design: The biaryl ether motif is a "privileged scaffold" found in

numerous FDA-approved drugs (e.g., Sorafenib, Crisaborole intermediates). This specific

intermediate allows researchers to:

Modulate Metabolic Stability: The benzonitrile group resists oxidative metabolism (CYP450)

compared to unsubstituted phenyl rings.

Library Generation: The aldehyde allows for rapid "late-stage diversification" using parallel

synthesis techniques (e.g., reductive amination).

Protocol 1: High-Purity Synthesis of the Scaffold
Objective: Synthesize the target intermediate via Williamson Ether Synthesis.

Reagents & Materials
Precursor A: 4-Hydroxybenzaldehyde (1.0 equiv)

Precursor B: 3-(Bromomethyl)benzonitrile (1.0 equiv) [Lachrymator - Handle in Hood]

Base: Potassium Carbonate (K₂CO₃), anhydrous (1.5 – 2.0 equiv)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1318637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent: N,N-Dimethylformamide (DMF), anhydrous[1]

Workup: Ice water, Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure
Activation: To a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar,

add 4-Hydroxybenzaldehyde (10.0 g, 81.9 mmol) and anhydrous K₂CO₃ (17.0 g, 122.8

mmol).

Solvation: Add DMF (100 mL) and stir at Room Temperature (RT) for 15 minutes to form the

phenoxide anion (color change to yellow/orange is typical).

Alkylation: Slowly add 3-(Bromomethyl)benzonitrile (16.0 g, 81.9 mmol) portion-wise or as a

solution in minimal DMF. Caution: Exothermic.

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or

HPLC. The limiting reagent (bromide) should be consumed.

Quench & Precipitation: Cool the mixture to RT and pour slowly into 500 mL of crushed

ice/water with vigorous stirring. The product typically precipitates as a white to off-white solid.

Isolation:

If Solid: Filter the precipitate, wash with water (3 x 50 mL) to remove DMF/salts, and dry in

a vacuum oven at 45°C.

If Oiling Occurs: Extract with EtOAc (3 x 100 mL). Wash combined organics with water

(2x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate.

Purification: Recrystallize from Ethanol or Toluene/Hexane (1:1) if necessary.[2][3][4][5][6]

Expected Yield: 85–92% Appearance: White crystalline solid.
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Caption: Workflow for the Williamson Ether Synthesis of the target scaffold.
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Protocol 2: Application – Reductive Amination
(Library Generation)
Objective: Functionalize the aldehyde "tail" to create a focused library of kinase inhibitor

candidates.

This protocol uses Sodium Triacetoxyborohydride (STAB), a mild reducing agent that tolerates

the nitrile group, preventing unwanted reduction to the primary amine.

Reagents
Scaffold: 3-[(4-Formylphenoxy)methyl]benzonitrile (1.0 equiv)

Amine: Secondary amine (e.g., Morpholine, N-methylpiperazine) (1.1 equiv)

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

Acid Catalyst: Acetic Acid (AcOH) (1-2 drops)

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Procedure
Imine Formation: In a vial, dissolve the Scaffold (1 mmol) and the chosen Amine (1.1 mmol)

in DCE (5 mL). Add 1 drop of Acetic Acid. Stir at RT for 30–60 minutes.

Reduction: Add STAB (1.5 mmol) in a single portion.

Reaction: Stir at RT overnight (12–16 hours) under Nitrogen.

Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with DCM (3 x 5 mL).

Purification: The crude product is often pure enough for screening. If not, purify via Flash

Chromatography (DCM/MeOH gradient).

Mechanism of Action (Rationale): The aldehyde reacts with the amine to form an iminium ion

intermediate. STAB selectively reduces this iminium ion to the tertiary amine without reducing

the aldehyde (if any remains) or the nitrile group, preserving the "Head" pharmacophore.
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Analytical Characterization (Quality Control)
To validate the integrity of the intermediate, use the following expected spectral parameters:

Technique Parameter
Expected Signal /
Observation

HPLC Column

C18 Reverse Phase (e.g.,

Agilent Zorbax), 150mm x

4.6mm

Mobile Phase
A: Water (0.1% TFA), B:

Acetonitrile (0.1% TFA)

Gradient 10% B to 90% B over 15 min.

Detection

UV @ 254 nm (Strong

absorption due to biaryl

system)

¹H NMR Aldehyde (-CHO) Singlet, δ ~9.8 – 10.0 ppm

(DMSO-d₆) Methylene (-CH₂-)

Singlet, δ ~5.2 – 5.4 ppm

(Deshielded by Oxygen and

Phenyl)

Aromatics
Multiplets, δ 7.0 – 8.0 ppm

(Integration: 8H total)

IR Nitrile (-CN) Sharp stretch @ ~2230 cm⁻¹

Carbonyl (C=O)
Strong stretch @ ~1690–1700

cm⁻¹

Safety & Handling (E-E-A-T)
Benzonitrile Derivatives: Generally toxic if swallowed or inhaled.[4][6] Metabolizes to release

cyanide ions in trace amounts in vivo (though the nitrile bond is stable in synthesis). Use

Nitrile gloves.
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Benzyl Bromide Precursor: A potent lachrymator (tear gas). Always handle 3-

(bromomethyl)benzonitrile in a functioning fume hood. Keep a 10% aqueous ammonia

solution nearby to neutralize spills.

Waste Disposal: All aqueous waste from the synthesis (containing DMF and bromide salts)

must be disposed of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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